
Capmatinib
Übersicht
Beschreibung
Capmatinib ist ein niedermolekularer Kinaseinhibitor, der auf den Rezeptortyrosinkinase-Rezeptor mesenchymal-epithelial transition (MET) abzielt. Es wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit MET-Exon-14-Splicing-Mutationen eingesetzt . This compound hat eine vielversprechende Antitumoraktivität gezeigt und wurde von Regulierungsbehörden wie der US-amerikanischen Food and Drug Administration (FDA) für diese Indikation zugelassen .
Vorbereitungsmethoden
Capmatinib wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Synthesschritte, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig gesteuert, um das gewünschte Produkt zu erhalten .
Analyse Chemischer Reaktionen
Capmatinib unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Metaboliten führen, während die Reduktion dealkylierte Produkte liefern kann .
Wissenschaftliche Forschungsanwendungen
Capmatinib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um den MET-Signalweg und seine Rolle bei der Krebsentwicklung zu untersuchen . In der Biologie wird this compound verwendet, um die Auswirkungen der MET-Inhibition auf zelluläre Prozesse wie Proliferation, Migration und Apoptose zu untersuchen . In der Medizin wird this compound auf seine potenzielle Anwendung zur Behandlung anderer Krebsarten untersucht, die über NSCLC hinausgehen, sowie auf seine Verwendung in Kombinationstherapien . In der Industrie wird this compound bei der Entwicklung von diagnostischen Tests und Begleitdiagnostika für MET-gesteuerte Krebsarten eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an die Rezeptortyrosinkinase MET, wodurch die Phosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege gehemmt werden . Diese Hemmung stört wichtige zelluläre Prozesse wie Proliferation, Überleben und Migration, was zur Apoptose in MET-dysregulierten Krebszellen führt . Zu den primären molekularen Zielstrukturen von this compound gehören der MET-Rezeptor und seine nachgeschalteten Effektoren, wie die PI3K/AKT- und RAS/MAPK-Signalwege .
Wirkmechanismus
Capmatinib exerts its effects by selectively binding to the MET receptor tyrosine kinase, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts key cellular processes such as proliferation, survival, and migration, leading to apoptosis in MET-dysregulated cancer cells . The primary molecular targets of this compound include the MET receptor and its downstream effectors, such as the PI3K/AKT and RAS/MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Capmatinib wird oft mit anderen MET-Inhibitoren wie Crizotinib und Cabozantinib verglichen. Während alle drei Verbindungen auf den MET-Rezeptor abzielen, hat this compound in präklinischen Modellen überlegene pharmakokinetische Eigenschaften im Gehirn und eine höhere Wirksamkeit gezeigt . Crizotinib und Cabozantinib werden ebenfalls zur Behandlung von MET-gesteuerten Krebsarten eingesetzt, haben jedoch unterschiedliche Sicherheitsprofile und Wirkmechanismen . Die einzigartige Fähigkeit von this compound, die Blut-Hirn-Schranke effektiv zu durchdringen, und seine potente Hemmung der MET-Signaltransduktion machen es zu einer wertvollen Ergänzung des Arsenals der MET-gerichteten Therapien .
Biologische Aktivität
Capmatinib is a highly selective and potent oral tyrosine kinase inhibitor (TKI) specifically targeting the MET receptor, which plays a critical role in various cancers, particularly non-small cell lung cancer (NSCLC) with MET exon 14 mutations. This article delves into the biological activity of this compound, encompassing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
This compound functions as a Type Ib ATP-competitive inhibitor that selectively targets the MET receptor. The compound exhibits a remarkable selectivity of over 10,000-fold for MET compared to other kinases, effectively blocking MET phosphorylation and subsequent activation of downstream signaling pathways, including those involved in cell proliferation and survival .
Pharmacodynamics and Pharmacokinetics
This compound's pharmacokinetic profile reveals linear absorption characteristics with a peak plasma concentration (C_max) achieved approximately 1-2 hours post-administration. The average inhibitory concentration (IC50) values for this compound are reported at 0.13 nM in biochemical assays and 0.3-0.7 nM in cellular assays against lung cancer cell lines . The drug has a half-life of approximately 6.5 hours and demonstrates high plasma protein binding (96%) .
Case Studies and Clinical Trials
- Phase I Study : A phase I trial evaluated this compound in patients with MET-positive solid tumors, establishing a recommended phase II dose (RP2D) of 400 mg twice daily. Among 38 patients in the dose-expansion cohort, stable disease was observed in various cancer types, including gastric cancer (22%) and hepatocellular carcinoma (46%) .
- Phase II Study : In the GEOMETRY mono-1 trial involving patients with NSCLC harboring MET exon 14 alterations, this compound achieved an objective response rate of 41% in previously treated patients and 68% in treatment-naïve patients. Notably, an intracranial response rate of 54% was documented, indicating significant CNS activity .
- Long-term Outcomes : A multi-cohort study reported sustained efficacy for this compound in advanced NSCLC with MET dysregulation, reinforcing its role as a targeted therapy option for this patient population .
Safety Profile
This compound has demonstrated a manageable safety profile across various studies. Dose-limiting toxicities were observed at higher doses (200 mg bid and 250 mg bid), but no significant adverse effects were reported at the RP2D of 400 mg bid . Common adverse events included gastrointestinal disturbances and fatigue but were generally well tolerated.
Data Summary
Study | Patient Population | Dose | Overall Response Rate | Notable Findings |
---|---|---|---|---|
Phase I | MET-positive solid tumors | 400 mg bid | Stable disease in 22% (gastric) | Well tolerated; DLT at higher doses |
GEOMETRY mono-1 | NSCLC with METex14 alterations | 400 mg bid | 41% (treated), 68% (naïve) | Significant CNS activity |
Long-term Outcomes | Advanced NSCLC | 400 mg bid | Sustained efficacy | Supports this compound as targeted therapy |
Eigenschaften
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOLIMKSCNQPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145595 | |
Record name | Capmatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aberrant activation of c-Met has been documented in many cancers, including non-small cell lung cancer (NSCLC). Mutations that result in the skipping of _MET_ exon 14 lead to the formation of a mutant c-Met with a missing regulatory domain - these mutant proteins have a reduced ability to negatively regulate, leading to a pathological increase in their downstream activity. Capmatinib inhibits the phosphorylation of both wild-type and mutant variants of c-Met triggered by the binding of its endogenous ligand, hepatocyte growth factor - in doing so, it prevents c-Met-mediated phosphorylation of downstream signaling proteins, as well as the proliferation and survival of c-Met-dependent tumor cells. | |
Record name | Capmatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1029712-80-8 | |
Record name | Capmatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029712-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capmatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029712808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capmatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Capmatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-N-methyl-4-[7-[(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY34L4F9OZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.